molecular formula C15H15NO B186975 4-(Dimethylamino)benzophenone CAS No. 530-44-9

4-(Dimethylamino)benzophenone

Cat. No. B186975
CAS RN: 530-44-9
M. Wt: 225.28 g/mol
InChI Key: BEUGBYXJXMVRFO-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzophenone is an important organic intermediate. It can be used in agrochemical, pharmaceutical and dyestuff field . This compound is also known as Michler’s ketone .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzophenone consists of a benzophenone core with a dimethylamino group attached to one of the phenyl rings . The exact 3D structure can be found in databases like PubChem .

Scientific Research Applications

  • Dual Fluorescence Properties : A study by Shoute (1992) found that 4,4′-bis(dimethylamino)benzophenone exhibits dual fluorescence and that its dipole-moment change is affected by the solvatochromic shift in different solvents. This characteristic makes it useful in the study of fluorescence and charge transfer mechanisms in different environments (Shoute, 1992).

  • Self-Assembly and Material Science : Syssa-Magalé et al. (2005) described how 4,4′-bis(dimethylamino)benzophenone can self-assemble with 1,4-diiodo-tetrafluoro-benzene to form stable compounds with interesting ribbon-like polymeric chains. This finding indicates potential applications in material science and nanotechnology (Syssa-Magalé et al., 2005).

  • Photodegradation in Polymer Technology : Research by Vijayvargiya (2014) explored the use of 4,4′ Bis (Dimethylamino) Benzophenone as a photodegradable additive in low-density polyethylene. This suggests its role in enhancing the degradation of plastics under exposure to light, relevant to environmental and materials sciences (Vijayvargiya, 2014).

  • Water Treatment and Adsorption : Zhou et al. (2018) investigated the use of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water. This research implies potential applications in water treatment and environmental remediation (Zhou et al., 2018).

  • Polymer Functionalization : Kim et al. (1998) synthesized 1,1-Bis(4-dimethylamino)phenyl)ethylene through the reaction of 4,4'-bis(dimethylamino)benzophenone. This derivative was then used in chain-end functionalization of alkyllithium-initiated polymerizations, indicating its utility in the field of polymer chemistry (Kim et al., 1998).

  • Photoinitiator in Polymerization : Carlini et al. (1983) studied the efficiency of side-chain benzophenone chromophores containing polymers as photoinitiators in UV photoinitiated polymerization of acrylic monomers. They found that certain combinations exhibit higher efficiency, suggesting its potential in photopolymerization processes (Carlini et al., 1983).

Safety and Hazards

4-(Dimethylamino)benzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

4-(Dimethylamino)benzophenone, also known as 4-Benzoyl-N,N-dimethylaniline , is a chemical compound that primarily targets the respiratory system

Mode of Action

It is known that the compound interacts with its targets in the respiratory system

Biochemical Pathways

Given its primary target in the respiratory system , it may potentially influence pathways related to respiratory function

Pharmacokinetics

The compound is insoluble in water , which may impact its bioavailability

Result of Action

Given its primary target in the respiratory system , it may potentially influence cellular processes related to respiratory function

Action Environment

The action of 4-(Dimethylamino)benzophenone may be influenced by various environmental factors. For instance, its solubility could be affected by the pH and temperature of the environment . Additionally, its stability and efficacy could be influenced by storage conditions

properties

IUPAC Name

[4-(dimethylamino)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUGBYXJXMVRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060188
Record name Methanone, [4-(dimethylamino)phenyl]phenyl-
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Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)benzophenone

CAS RN

530-44-9
Record name 4-(Dimethylamino)benzophenone
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Record name p-Dimethylaminobenzophenone
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Record name 4-(DIMETHYLAMINO)BENZOPHENONE
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Record name Methanone, [4-(dimethylamino)phenyl]phenyl-
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Record name Methanone, [4-(dimethylamino)phenyl]phenyl-
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Record name 4-(dimethylamino)benzophenone
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Record name P-DIMETHYLAMINOBENZOPHENONE
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Synthesis routes and methods

Procedure details

Doebner, Ann. 217, 257 (1883), discloses the reaction of malachite green with sulfuric acid to give 4-(dimethylamino)-benzophenone.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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